Receptor Subtype Selectivity: Saralasin is a Non-Selective AT1/AT2 Antagonist, Distinct from AT1-Selective ARBs
Saralasin binds with similar high affinity to both cloned human AT1 and AT2 receptors, establishing it as a non-selective tool. This contrasts sharply with AT1-selective antagonists like losartan, which do not block the AT2 receptor [1]. In radioligand binding assays using cloned human receptors, saralasin exhibited an IC50 of 0.19 nM at AT2 receptors and 0.48 nM at AT1 receptors, a less than 3-fold difference [2].
| Evidence Dimension | Receptor Binding Affinity (IC50) to Human AT1 and AT2 Receptors |
|---|---|
| Target Compound Data | AT2R IC50: 0.19 nM; AT1R IC50: 0.48 nM |
| Comparator Or Baseline | Losartan (class of AT1-selective ARBs): Negligible affinity for AT2 receptors |
| Quantified Difference | Saralasin has a ~2.5-fold difference in IC50 between AT1R and AT2R, whereas AT1-selective ARBs have >1000-fold selectivity. |
| Conditions | Radioligand binding assay using cloned human angiotensin II receptors |
Why This Matters
This non-selective profile is essential for experiments where both AT1 and AT2 receptor blockade is required, a function AT1-selective drugs cannot fulfill.
- [1] Criscione L, Thomann H, Whitebread S, de Gasparo M, Bühlmayer P, Herold P, Ostermayer F, Kamber B. Binding Characteristics and Vascular Effects of Various Angiotensin II Antagonists. Journal of Cardiovascular Pharmacology. 1990;16:S56-S59. View Source
- [2] Small Molecule Angiotensin II Type 2 Receptor (AT2R) Antagonists as Novel Analgesics for Neuropathic Pain: Comparative Pharmacokinetics, Radioligand Binding, and Efficacy in Rats. Pain Medicine. 2013; Table 1. View Source
